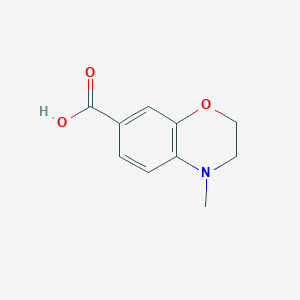

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Overview

Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (MDBX) is a novel organic compound which has been gaining increased attention in recent years due to its potential applications in scientific research. MDBX is a member of the benzoxazine family, a class of organic compounds which possess a unique combination of structural features, making them attractive for use in various research applications.

Scientific Research Applications

Synthesis and Structural Studies

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its derivatives have been a subject of interest due to their unique chemical structure, which has led to various synthesis studies and structural analyses. For instance, Fitton and Ward (1971) described the synthesis of several 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, which resulted from the hydrolysis of corresponding esters prepared through the condensation of salicylamide with various aldehydes and ketones (Fitton & Ward, 1971). This research contributes to the understanding of the chemical behavior and potential applications of benzoxazine derivatives.

Peptidomimetic Building Blocks

In the field of peptide chemistry, benzoxazine derivatives have been utilized as peptidomimetic building blocks. Hrast et al. (1999) demonstrated the stereoselective synthesis of various 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates and carboxamides. These compounds were identified as valuable for use as peptidomimetic building blocks due to their enantiomerically pure nature (Hrast, Mrcina & Kikelj, 1999).

Synthesis Methodologies

Innovative methods have been developed to synthesize various benzoxazine derivatives. A notable example is the study conducted by 詹淑婷 (2012), who developed a new synthesis method for 3,4-dihydro-2H-benzo[1,4]oxazines using 2-aminophenol as the starting material. This research represents a significant advancement in the synthesis methodologies for these compounds (詹淑婷, 2012).

Antibacterial Properties

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid derivatives have also been explored for their antibacterial properties. Kadian et al.

(2012) synthesized various 1,4-benzoxazine analogues and evaluated their antibacterial activity against a range of bacterial strains. Some of these compounds showed significant activity against pathogens like Klebsiella pneumoniae and Enterococcus faecalis, highlighting their potential in developing new antibacterial agents (Kadian, Maste & Bhat, 2012).

Catalysis and Reaction Studies

Research has also been conducted on the reactivity of benzoxazine-based phenolic resins with various acids and phenols as catalysts. Dunkers and Ishida (1999) studied the reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using different carboxylic acids and phenols, documenting the curing process and the effects of various catalysts. This study provides valuable insights into the chemical reactivity and potential applications of benzoxazine derivatives in catalysis and material science (Dunkers & Ishida, 1999).

Ecofriendly Synthesis Approaches

Efforts have been made to develop ecofriendly synthesis approaches for benzoxazine derivatives. Dabholkar and Gavande (2003) conducted a study on the microwave-catalyzed synthesis of 1-(3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-carbonyl)-3-methyl-4-(substituted phenylhydrazono)-2-pyrazolin-5-ones, demonstrating enhanced reaction rates and improved yields under microwave irradiation compared to conventional methods. This research contributes to the development of more sustainable and efficient synthesis methods for benzoxazine compounds (Dabholkar & Gavande, 2003).

properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYHWMDBIRZPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383615 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |

CAS RN |

532391-89-2 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

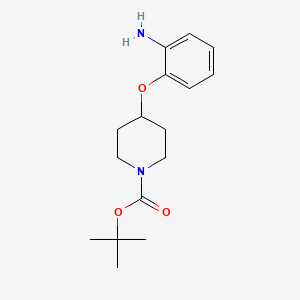

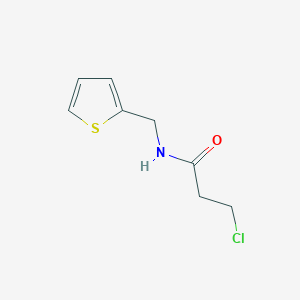

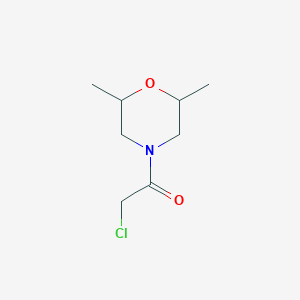

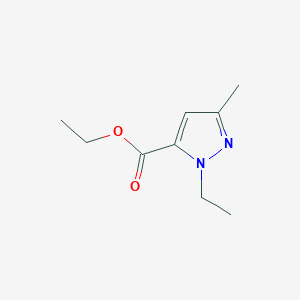

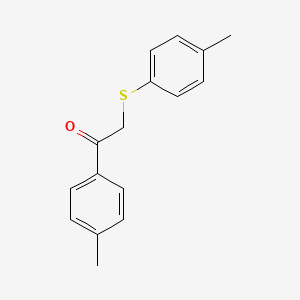

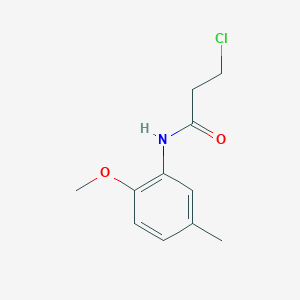

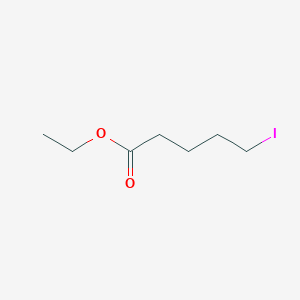

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure study involving 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and the probable sugar kinase protein from Rhizobium etli CFN 42?

A1: The research investigates the interaction of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid with a probable sugar kinase protein found in Rhizobium etli CFN 42. [] This type of study is crucial for understanding:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)

![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)